molecular formula C10H18O B7771181 2-Isopropyl-5-methyl-2-hexenal CAS No. 69104-96-7

2-Isopropyl-5-methyl-2-hexenal

Cat. No.: B7771181
CAS No.: 69104-96-7
M. Wt: 154.25 g/mol
InChI Key: IOLQAHFPDADCHJ-POHAHGRESA-N
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Preparation Methods

2-Isopropyl-5-methyl-2-hexenal can be synthesized using 3-methylbutyraldehyde as a raw material. The process involves using solid alkali of alumina supported alkali metal hydroxide or alkali carbonate as a catalyst . This method avoids the use of alkaline aqueous solutions, reducing the treatment and discharge of alkaline wastewater. The solid alkali catalyst used in this method has higher activity, leading to a higher yield of the compound and simplifying the separation and purification of the product .

Chemical Reactions Analysis

2-Isopropyl-5-methyl-2-hexenal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo substitution reactions where the aldehyde group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Isopropyl-5-methyl-2-hexenal has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is studied for its role in the Maillard reaction and its impact on the flavor profile of food products.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism by which 2-Isopropyl-5-methyl-2-hexenal exerts its effects involves its interaction with various molecular targets and pathways. For instance, in the Maillard reaction, it reacts with amino acids like leucine to form complex flavor compounds. The specific molecular targets and pathways involved in its biological and therapeutic effects are still under investigation.

Comparison with Similar Compounds

2-Isopropyl-5-methyl-2-hexenal can be compared with other similar compounds such as:

    2-Hexenal: Another aldehyde with a similar structure but different functional groups.

    5-Methyl-2-isopropyl-2-hexen-1-al: A compound with a similar carbon skeleton but different functional groups.

    Isodihydrolavandulyl aldehyde: Another aldehyde with a similar structure but different functional groups.

What sets this compound apart is its unique combination of isopropyl and methyl groups, which contribute to its distinct aroma and reactivity.

Properties

IUPAC Name

(E)-5-methyl-2-propan-2-ylhex-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h6-9H,5H2,1-4H3/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLQAHFPDADCHJ-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=C(C=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C=C(/C=O)\C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219168
Record name 2-Isopropyl-5-methyl-hex-2-enal, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow liquid; powerful woody, herbaceous aroma
Record name 2-Isopropyl-5-methyl-2-hexenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1224/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, soluble (in ethanol)
Record name 2-Isopropyl-5-methyl-2-hexenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1224/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.840-0.846
Record name 2-Isopropyl-5-methyl-2-hexenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1224/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

35158-25-9, 69104-96-7
Record name 5-Methyl-2-isopropyl-2-hexenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035158259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Isopropyl-5-methyl-hex-2-enal, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069104967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexenal, 5-methyl-2-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Isopropyl-5-methyl-hex-2-enal, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isopropyl-5-methylhex-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.628
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ISOPROPYL-5-METHYL-HEX-2-ENAL, (2E)-
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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